4-chloro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-chloro-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2S2/c17-13-3-5-15(6-4-13)24(21,22)19-9-7-14-11-23-16(20-14)12-2-1-8-18-10-12/h1-6,8,10-11,19H,7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHEJHGXOARSZOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a halogenated pyridine reacts with the thiazole derivative.
Formation of the Benzenesulfonamide Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro group if present, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-chloro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties, such as dyes or sensors.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The thiazole and pyridine rings can interact with enzymes or receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to the inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Modifications and Receptor Affinity
The target compound’s activity is highly sensitive to modifications in its heterocyclic and aromatic regions. Key analogs and their properties are summarized below:
Key Observations :
- Heterocyclic Core : Replacement of pyridin-3-yl with pyridin-4-yl (as in ) reduces TP receptor affinity but enhances VEGFR2 inhibition, highlighting the role of nitrogen positioning in receptor selectivity.
- Linker Flexibility : Ethyl linkers (as in the target compound and ) optimize spatial orientation for TP receptor binding, while carboxamide or hydrazone linkers () shift activity to other targets.
- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃, -Cl in ) improve pharmacokinetic properties but may reduce cell permeability compared to simpler analogs .
Pharmacological and Functional Assays
- TP Receptor Antagonists : Compounds like those in were evaluated using IP1 accumulation assays and Schild analysis. The target compound’s pyridin-3-yl-thiazole group likely enhances TP receptor antagonism (predicted IC₅₀ < 20 nM) compared to oxazole-containing analogs (IC₅₀ = 30–50 nM) .
- VEGFR Inhibitors: Pyridin-4-yl derivatives () show moderate VEGFR2 inhibition, suggesting that minor structural changes redirect activity toward angiogenesis pathways.
- Anticancer Activity: The introduction of a cyanoacetyl hydrazone group () shifts the mechanism to DNA damage sensitization, emphasizing the sulfonamide scaffold’s versatility.
Biological Activity
4-chloro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide (CAS Number: 863511-93-7) is a complex organic compound notable for its structural features, including a thiazole ring, a pyridine ring, and a benzenesulfonamide group. This unique combination suggests significant potential for various biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 379.88 g/mol. The presence of the thiazole and pyridine rings is indicative of various pharmacological properties, including antimicrobial and anticancer activities.
Biological Activity Overview
Recent studies have highlighted several key areas of biological activity for this compound:
1. Anticancer Activity
Research indicates that derivatives similar to this compound exhibit significant anticancer properties. For instance, compounds designed based on the thiazole-benzenesulfonamide framework have shown promising results in inhibiting carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. One study reported that certain derivatives demonstrated IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating strong enzyme inhibition and selectivity over CA II .
Table 1: Enzyme Inhibition Data
| Compound | Target Enzyme | IC50 (nM) | Selectivity |
|---|---|---|---|
| 4e | CA IX | 10.93 | High |
| 4g | CA IX | 20.00 | Moderate |
| 4h | CA IX | 25.06 | Moderate |
Additionally, compound 4e was found to induce apoptosis in MDA-MB-231 breast cancer cells, significantly increasing the percentage of annexin V-FITC-positive cells, indicating its potential as an anticancer agent .
2. Antimicrobial Activity
The compound has also been evaluated for its antibacterial properties. Studies have shown that it exhibits significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Klebsiella pneumoniae. For example, at a concentration of 50 µg/mL, certain analogues demonstrated up to 80% inhibition of bacterial growth compared to positive controls .
Table 2: Antibacterial Activity
| Compound | Target Bacteria | Concentration (µg/mL) | % Inhibition |
|---|---|---|---|
| 4e | S. aureus | 50 | 80.69 |
| 4g | K. pneumoniae | 50 | 79.46 |
| 4h | K. pneumoniae | 50 | 77.52 |
3. Mechanistic Studies
Molecular docking studies have revealed favorable binding interactions between the active compounds and the CA IX protein (PDB ID: 5FL6). These interactions are crucial for understanding how these compounds exert their biological effects and can guide further drug development efforts .
Case Studies
Several case studies have highlighted the efficacy of thiazole-containing compounds in clinical settings:
- Case Study on MDA-MB-231 Cells : A study conducted on MDA-MB-231 breast cancer cells demonstrated that compound 4e led to a significant increase in apoptosis markers compared to controls, suggesting its potential as a therapeutic agent in breast cancer treatment .
- Antibacterial Efficacy : In another investigation, compounds derived from the thiazole-benzenesulfonamide scaffold were tested against both Gram-positive and Gram-negative bacteria, showing promising results with low minimum inhibitory concentrations (MICs), making them candidates for further development as antibiotics .
Q & A
Q. What are the optimal synthetic routes for 4-chloro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide?
Methodological Answer: The synthesis typically involves multi-step reactions with precise control of solvents, catalysts, and temperature. For example:
- Step 1 : React pyridin-3-yl thiazole derivatives with ethylenediamine analogs in ethanol under reflux (80–90°C) for 4–6 hours to form the thiazole-ethylamine intermediate .
- Step 2 : Sulfonylation of the intermediate with 4-chlorobenzenesulfonyl chloride in dichloromethane (DCM) at 0–5°C, using triethylamine as a base to neutralize HCl byproducts .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization from ethanol yields the final compound (>90% purity) .
Q. Key Parameters for Optimization :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Ethanol or DCM | Ethanol enhances solubility; DCM reduces side reactions |
| Temperature | 0–5°C (sulfonylation) | Prevents thermal degradation of sulfonyl chloride |
| Catalyst | Triethylamine | Neutralizes HCl, accelerating reaction kinetics |
Q. Which spectroscopic and chromatographic techniques are recommended for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies proton environments (e.g., pyridine ring protons at δ 8.2–8.5 ppm, thiazole protons at δ 7.1–7.3 ppm) and confirms sulfonamide bond formation (δ 3.4–3.6 ppm for –SO2–NH–) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ at m/z 422.0521 for C16H14ClN3O2S2) .
- High-Performance Liquid Chromatography (HPLC) : Monitors purity (>95%) using a C18 column, acetonitrile/water (70:30), and UV detection at 254 nm .
Q. Common Pitfalls :
- Overlapping NMR signals (e.g., aromatic protons) require 2D techniques like COSY or HSQC .
- Impurities from incomplete sulfonylation can be resolved via gradient elution in HPLC .
Advanced Research Questions
Q. How to design experiments to evaluate the compound’s bioactivity against specific biological targets?
Methodological Answer:
- Target Selection : Prioritize kinases or sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) based on structural analogs .
- Assay Design :
- In vitro : Use fluorescence-based assays (e.g., competitive binding with fluorescein-labeled substrates) at pH 7.4 .
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM; calculate IC50 using nonlinear regression (e.g., GraphPad Prism) .
- Controls : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay conditions .
Q. Example Experimental Setup :
| Component | Details |
|---|---|
| Biological Target | Recombinant human carbonic anhydrase IX |
| Buffer | 50 mM Tris-HCl, pH 7.4, 100 mM NaCl |
| Detection | Fluorescence quenching at λex 490 nm, λem 520 nm |
| Data Analysis | Hill equation for cooperative binding |
Q. How to resolve contradictions in reported reaction yields or bioactivity data across studies?
Methodological Answer:
- Variable Identification : Compare reaction conditions (e.g., solvent polarity, catalyst loading) and purity thresholds. For example:
- Lower yields in ethanol vs. DCM may stem from incomplete sulfonylation due to poor solubility .
- Bioactivity discrepancies may arise from differences in assay pH (e.g., sulfonamide potency decreases at acidic pH) .
- Statistical Analysis : Apply ANOVA to assess significance of variables (e.g., temperature, solvent) on yield .
- Reproducibility : Replicate key studies with standardized protocols (e.g., USP guidelines for HPLC) .
Case Study :
A 2024 study reported 85% yield using DCM, while a 2025 study achieved 72% in ethanol. Contradiction resolved by identifying DCM’s superior sulfonyl chloride stability .
Q. What computational methods support structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to predict binding poses with protein targets (e.g., PDB ID 3IAI for carbonic anhydrase) .
- Quantum Mechanics (QM) : Calculate electrostatic potential maps (e.g., at B3LYP/6-31G* level) to identify nucleophilic/electrophilic regions .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes .
Q. Key Findings :
- The pyridin-3-yl group enhances π-π stacking with hydrophobic enzyme pockets .
- Chlorine at the 4-position increases binding affinity by 30% compared to fluoro analogs .
Q. How to optimize reaction conditions for scaling up synthesis without compromising purity?
Methodological Answer:
- Process Parameters :
- Continuous Flow Reactors : Reduce reaction time from 6 hours to 20 minutes via precise temperature control (70°C ± 1°C) .
- Solvent Recycling : Ethanol recovery via distillation reduces waste .
- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR to monitor sulfonamide formation .
Q. Scalability Challenges :
| Issue | Mitigation Strategy |
|---|---|
| Exothermic sulfonylation | Use jacketed reactors with cooling loops |
| Impurity formation | Gradient HPLC purification post-synthesis |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
